3-(Azidomethyl)piperidine hydrochloride
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Overview
Description
3-(Azidomethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClN4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an azidomethyl group attached to the piperidine ring.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with various targets in the body. For instance, some piperidine derivatives are muscarinic receptor antagonists . .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific chemical structure. Some piperidine derivatives work by competitively antagonizing acetylcholine at cholinergic receptors
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways. For example, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some piperidine derivatives have shown anticancer potential
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, including 3-(Azidomethyl)piperidine hydrochloride, have been found to interact with various enzymes, proteins, and other biomolecules. For instance, piperine, a piperidine derivative, has been found to interact with various signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Cellular Effects
Piperidine derivatives have been found to have various effects on cellular processes. For example, piperine, a piperidine derivative, has been found to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make it suitable for use in various pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms. For instance, piperine has been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . This is achieved through the regulation of several crucial signaling pathways essential for the establishment of cancers .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Piperidine derivatives have been found to have various effects over time. For instance, piperine was found to increase cell viability in a concentration-dependent manner in vitro .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Piperine, a piperidine derivative, was found to have different effects at different dosages. For instance, the sub-chronic toxicity of piperine was determined in 30 male BALB/c mice which were divided into 5 groups namely the normal control group and other four treatment groups at a dose of 17.5 mg/kg, 35 mg/kg, 70 mg/kg, and 140 mg/kg body weight for a period of 21 days .
Metabolic Pathways
Piperine, a piperidine derivative, is known to be a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor .
Subcellular Localization
Primary amine-containing conjugated polymer nanoparticles (CPNs), which are similar to piperidine derivatives, exhibit high Golgi localization with no toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)piperidine hydrochloride typically involves the introduction of an azidomethyl group to the piperidine ring. One common method is the nucleophilic substitution reaction where a halomethylpiperidine is reacted with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the azidation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Scientific Research Applications
3-(Azidomethyl)piperidine hydrochloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules.
Material Science: Employed in the synthesis of functional materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)piperidine: Similar structure but with an amine group instead of an azido group.
3-(Chloromethyl)piperidine: Contains a chloromethyl group instead of an azidomethyl group.
Uniqueness
3-(Azidomethyl)piperidine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in synthetic chemistry and bioconjugation applications .
Properties
IUPAC Name |
3-(azidomethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c7-10-9-5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPGLOBSFISSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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